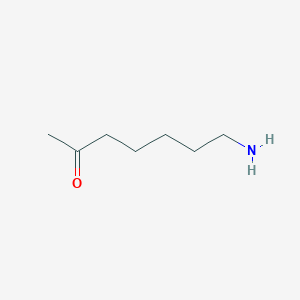

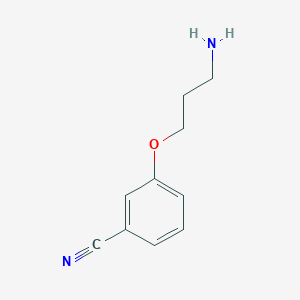

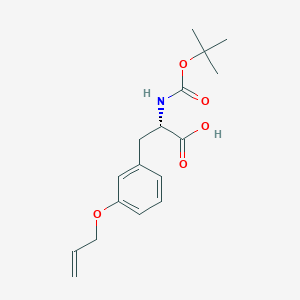

(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as (S)-3-Allyloxy-2-((tert-butoxycarbonyl)amino)propionic acid, is an organic compound with a wide range of applications in the field of scientific research. It is a chiral molecule that can exist in either the (S) or (R) form and is commonly used in the synthesis of peptides and other compounds due to its ability to react with amines. This compound has been extensively studied for its potential uses in medicinal chemistry, biochemistry, and organic synthesis.

Applications De Recherche Scientifique

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, closely related in structure to the provided compound, have been extensively studied for their anticancer potentials. The chemical versatility of cinnamic acids allows for a range of reactions that lead to the synthesis of various derivatives with significant antitumor efficacy. Recent research highlights the underutilized potential of these compounds in medicinal research, particularly as synthetic antitumor agents. The study by De, Baltas, and Bedos-Belval (2011) provides a comprehensive review of the synthesis and biological evaluation of cinnamoyl acids and their derivatives, emphasizing their application in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Chlorogenic and Caffeic Acids in Pharmacology

Chlorogenic acid (CGA) and caffeic acid (CA) are phenolic compounds found naturally in many plants, including coffee and tea, and have been recognized for their wide-ranging therapeutic roles. Naveed et al. (2018) discuss CGA's antioxidant, anti-inflammatory, and hepatoprotective activities, highlighting its potential in treating metabolic disorders such as diabetes and obesity. The review calls for further research to optimize CGA's biological and pharmacological effects for practical use as a natural food additive (Naveed et al., 2018). Similarly, Habtemariam (2017) reviews the anti-Alzheimer’s disease potential of CA, focusing on its antioxidant effects and specific mechanisms in the brain that target β-amyloid formation and neurotoxicity (Habtemariam, 2017).

Environmental and Material Applications

Beyond pharmacological applications, derivatives similar to (S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid have shown potential in environmental and material science applications. Werner, Garratt, and Pigott (2012) discuss the sorption of phenoxy herbicides to soil and organic matter, indicating the relevance of chemical derivatives in understanding environmental contamination and remediation processes (Werner, Garratt, & Pigott, 2012).

Mécanisme D'action

Mode of Action

The compound’s interaction with its targets could involve the formation of hydrogen bonds or other types of non-covalent interactions. The presence of the tert-butoxycarbonyl (Boc) group could influence the compound’s interaction with its targets by altering its conformation or its affinity for certain proteins .

Biochemical Pathways

Tyrosine is a precursor for the synthesis of several important biochemicals, including the neurotransmitters dopamine and norepinephrine . Therefore, compounds containing a tyrosine moiety could potentially affect these pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the stability of the Boc group can be influenced by the pH of the environment .

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-prop-2-enoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-9-22-13-8-6-7-12(10-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-8,10,14H,1,9,11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEUDAJPBFQTRL-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592358 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1175919-93-3 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.